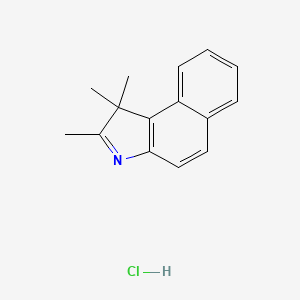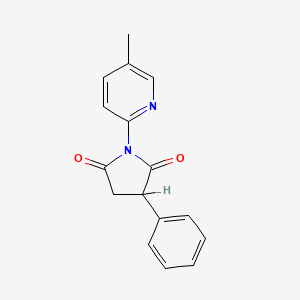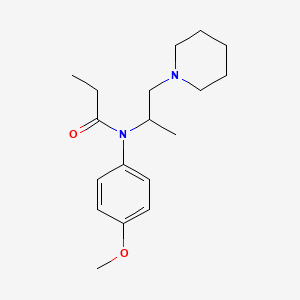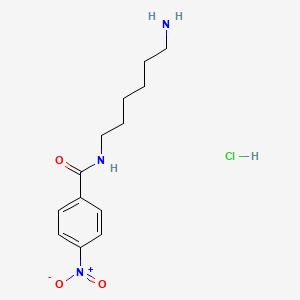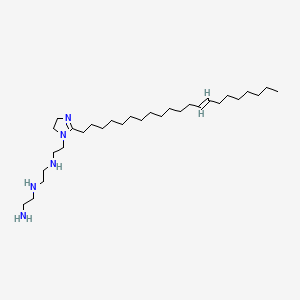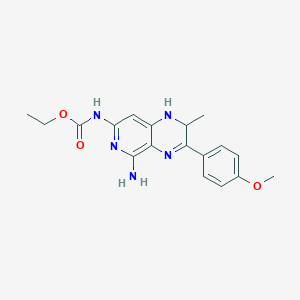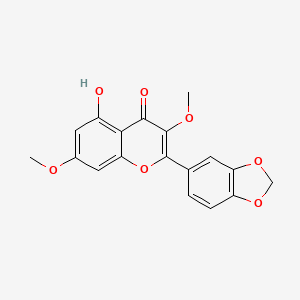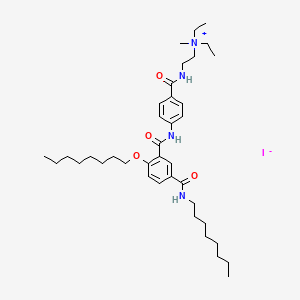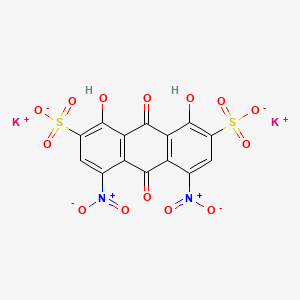![molecular formula C23H22Cl2N6O2S B12701414 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium thiocyanate CAS No. 84051-86-5](/img/structure/B12701414.png)
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium thiocyanate is a heterocyclic organic compound known for its complex structure and diverse applications. This compound is characterized by the presence of a pyridinium ring, azo linkage, and thiocyanate group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium thiocyanate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with M-toluidine to form the azo compound.
Alkylation: The azo compound is then alkylated with 2-chloroethylamine under controlled conditions to introduce the ethylamino group.
Quaternization: The resulting intermediate undergoes quaternization with pyridine to form the pyridinium salt.
Thiocyanation: Finally, the pyridinium salt is reacted with thiocyanate to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium thiocyanate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or catalytic hydrogenation.
Nucleophiles: Such as halides or alkoxides for substitution reactions.
Major Products
Oxidation Products: Include nitroso and nitro derivatives.
Reduction Products: Primarily amines.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium thiocyanate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium thiocyanate involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, affecting their function.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium acetate
- 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium chloride
Uniqueness
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium thiocyanate is unique due to its specific thiocyanate group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
84051-86-5 |
|---|---|
Molecular Formula |
C23H22Cl2N6O2S |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;thiocyanate |
InChI |
InChI=1S/C22H22Cl2N5O2.CHNS/c1-3-28(12-11-27-9-5-4-6-10-27)17-7-8-21(16(2)13-17)25-26-22-19(23)14-18(29(30)31)15-20(22)24;2-1-3/h4-10,13-15H,3,11-12H2,1-2H3;3H/q+1;/p-1 |
InChI Key |
VGOORXVNJHSKPR-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)C.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


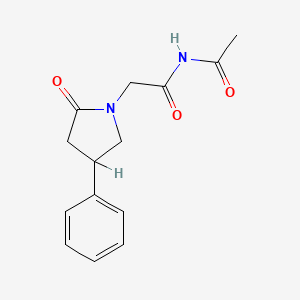
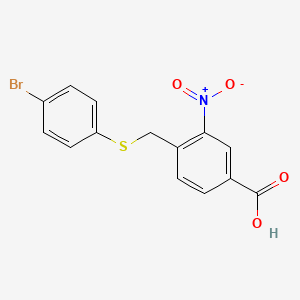
![1,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B12701349.png)
![methyl 3-[2-(4-benzhydrylpiperazin-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate;oxalic acid](/img/structure/B12701356.png)
